3-Methylene-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylene-2,3-dihydrobenzofuran: is a heterocyclic organic compound that features a benzofuran ring system with a methylene group at the 3-position. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. The products are purified by washing the crude mixtures with hexanes, bypassing traditional separation methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to construct benzofuran rings with fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylene-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzofurans, ketones, aldehydes, and saturated benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylene-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 3-Methylene-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, some benzofuran derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory and metabolic pathways . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran: Lacks the methylene group at the 3-position, resulting in different chemical reactivity and biological activity.
3-Methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of a methylene group, leading to variations in its chemical and biological properties.
Benzofuran: The fully aromatic analog without the dihydro component, exhibiting distinct chemical behavior and applications.
Uniqueness: 3-Methylene-2,3-dihydrobenzofuran is unique due to the presence of the methylene group at the 3-position, which imparts specific reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and enables the synthesis of novel derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H8O |
---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-methylidene-1-benzofuran |
InChI |
InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5H,1,6H2 |
InChI-Schlüssel |
OQWIGUYZHFVGCO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.